5-{[(4-methoxyphenyl)amino]methyl}-2-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves the reaction of 4-methoxyphenylamine with formaldehyde and 2-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride (NaBH4) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHOXYPHENYL)AMINO]METHYL-6-METHOXYPHENOL
- 4-[(4-METHOXYPHENYL)AMINO]METHYL-N,N-DIMETHYLANILINE
- 2-[(4-METHOXYANILINO)METHYL]PHENOL
Uniqueness
5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2-METHYL-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H14N4O2 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-[(4-methoxyanilino)methyl]-2-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H14N4O2/c1-15-11(16)13-10(14-15)7-12-8-3-5-9(17-2)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14,16) |
InChI Key |
ZQFBMPYBIRMBTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=N1)CNC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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